3-Bromobenzotrifluoride

Organometallic chemistry Regioselective deprotonation Halogen-metal exchange

3-Bromobenzotrifluoride (CAS 401-78-5), also known as 1-bromo-3-(trifluoromethyl)benzene, is a halogenated aromatic hydrocarbon with the molecular formula C7H4BrF3 and a molecular weight of 225.01. It appears as a colorless to pale yellow liquid, insoluble in water but miscible with organic solvents such as dichloromethane, ethyl acetate, and acetone.

Molecular Formula C7H4BrF3
Molecular Weight 225.01 g/mol
CAS No. 401-78-5
Cat. No. B045179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzotrifluoride
CAS401-78-5
Synonyms1-Bromo-3-(trifluoromethyl)benzene;  2-Bromo-4-trifluoromethylbenzene;  3-(Trifluoromethyl)-1-bromobenzene;  3-(Trifluoromethyl)bromobenzene;  3-(Trifluoromethyl)phenyl bromide;  3-Bromo-1-trifluoromethylbenzene;  3-Bromo-α,α,α-trifluorotoluene;  3-Bromoben
Molecular FormulaC7H4BrF3
Molecular Weight225.01 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(F)(F)F
InChIInChI=1S/C7H4BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
InChIKeyNNMBNYHMJRJUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzotrifluoride (CAS 401-78-5): Essential Building Block for Trifluoromethyl-Containing Compounds


3-Bromobenzotrifluoride (CAS 401-78-5), also known as 1-bromo-3-(trifluoromethyl)benzene, is a halogenated aromatic hydrocarbon with the molecular formula C7H4BrF3 and a molecular weight of 225.01 [1]. It appears as a colorless to pale yellow liquid, insoluble in water but miscible with organic solvents such as dichloromethane, ethyl acetate, and acetone . The compound features a bromine atom and a trifluoromethyl group on a benzene ring, making it a versatile precursor for introducing trifluoromethyl moieties into drug molecules and bioactive compounds . Its primary applications lie in organic synthesis, serving as a key intermediate in various cross-coupling reactions (Suzuki, Heck, Sonogashira) and Grignard reagent preparations [2].

1
Cross-coupling substrate for Suzuki, Heck, Sonogashira reactions
Reported synthetic utility
2
Grignard reagent precursor for CF3-containing intermediates
Organometallic pathway
3
Pd-catalyzed amination building block for nitrogen incorporation
Buchwald-Hartwig compatible

Why 3-Bromobenzotrifluoride (CAS 401-78-5) Cannot Be Simply Substituted with Regioisomers or Other Halogenated Analogs


Generic substitution with regioisomers (e.g., 4-bromobenzotrifluoride) or other halogenated analogs (e.g., 3-chlorobenzotrifluoride) is not feasible due to distinct regioselectivity in metalation and cross-coupling reactions. The meta-position of the bromine atom relative to the trifluoromethyl group dictates unique reactivity patterns. For instance, deprotonation with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) exclusively yields 2-bromo-4-(trifluoromethyl)phenyllithium, a regioselectivity not shared by the chloro analog under the same conditions [1]. Furthermore, the electronic and steric influence of the trifluoromethyl group alters the reactivity of the aryl bromide in catalytic cycles, making the meta-substituted compound a distinct entity in synthetic planning [2]. These factors directly impact reaction yields and product selectivity, necessitating the use of the specific meta-isomer for target syntheses.

Regioisomers
Meta-substitution pattern provides distinct metalation selectivity; 4-bromo isomer may alter functionalization outcome.
Halogen analogs
3-chloro analog exhibits variable regioselectivity with alkyllithium bases, may not reproduce exclusive 4-position deprotonation.
Ortho-isomer
Ortho-trifluoromethyl group introduces steric hindrance in Pd-catalyzed aminations, requiring different catalytic conditions.

Quantitative Differentiation of 3-Bromobenzotrifluoride (CAS 401-78-5) Against Key Comparators


Regioselective Metalation: 3-Bromobenzotrifluoride vs. 3-Chlorobenzotrifluoride

In a direct head-to-head comparison of metalation regioselectivity, 3-bromobenzotrifluoride and 3-chlorobenzotrifluoride exhibit divergent behavior. With LiTMP at -100 °C in THF, 3-bromobenzotrifluoride undergoes deprotonation exclusively at the 4-position, yielding 2-bromo-4-(trifluoromethyl)phenyllithium. In contrast, 3-chlorobenzotrifluoride under the same conditions does not show this exclusive selectivity; its metalation can occur at different positions depending on the base (e.g., butyllithium at the 2-position, sec-butyllithium at the 6-position) [1].

Regioselective metalation
Head-to-head
3-Br: 100% 4-position deprotonation with LiTMP
3-Cl: Non-exclusive selectivity, variable with different alkyllithiums
Supports predictable 4-position functionalization in medicinal chemistry synthesis.
LiTMP, THF, -100 °C; exclusive formation of 2-bromo-4-(trifluoromethyl)phenyllithium.
Organometallic chemistry Regioselective deprotonation Halogen-metal exchange

Pd-Catalyzed Amination Efficiency: Meta- vs. Para-Trifluoromethyl Aryl Bromides

In a comparative study of Pd(0)-catalyzed amination of oxadiamines with fluorinated aryl bromides, the meta-trifluoromethyl isomer (3-bromobenzotrifluoride) demonstrated reactivity comparable to the para-isomer under identical conditions. However, the study highlights that ortho-(trifluoromethyl)aryl bromides are significantly less reactive due to steric hindrance, requiring Pd catalysis for successful amination [1]. While quantitative yield data for 3-bromobenzotrifluoride in this specific study is not explicitly detailed in the abstract, the research confirms its utility in Pd-catalyzed aminations and its superiority over the ortho-isomer.

Pd-catalyzed amination
Class-level
Meta-isomer: Effective substrate, reactivity comparable to para-isomer
Ortho-isomer: Steric hindrance limits reactivity without Pd catalysis
Meta-substitution avoids ortho steric constraints, maintaining competent C-N bond formation.
Pd(dba)2/rac-BINAP, NaOtBu, dioxane, reflux; class-level inference from oxadiamine study.
Cross-coupling catalysis Buchwald-Hartwig amination Fluorinated building blocks

Industrial Synthesis Yield: 3-Bromobenzotrifluoride vs. 4-Bromobenzotrifluoride

A comparative analysis of industrial synthesis methods reveals a significant yield advantage for 3-bromobenzotrifluoride. The direct bromination of trifluoromethylbenzene to produce 3-bromobenzotrifluoride achieves an 80% yield . In contrast, the synthesis of 4-bromobenzotrifluoride via a multi-step sulfonation-amination route yields only 55% [1]. This difference in synthetic efficiency directly impacts the cost and scalability of these isomers.

Industrial synthesis yield
Reported
80% yield (3-Br) vs. ~55% (4-Br)
Higher synthetic efficiency may support cost-effective procurement evaluation.
Direct bromination vs. multi-step sulfonation-amination; cross-study comparable.
Process chemistry Halogenation Industrial production

Patent Prevalence: 3-Bromobenzotrifluoride as a Preferred Intermediate

A quantitative assessment of patent literature reveals that 3-bromobenzotrifluoride is associated with 3,599 patents [1]. This high patent count, compared to the relatively low number of patents citing the para-isomer (4-bromobenzotrifluoride) in a similar search context, indicates a stronger preference for the meta-isomer in proprietary industrial and pharmaceutical applications. Specifically, it is used in the synthesis of calcium channel inhibitors for inflammatory and neuropathic pain .

Patent prevalence
Reported
3,599 patents associated with meta-isomer
Indicates broader industrial adoption in proprietary R&D processes.
PubChemLite patent count; substantially higher than para-isomer in comparable searches.
Intellectual property Pharmaceutical intermediates Agrochemical synthesis

Optimal Application Scenarios for 3-Bromobenzotrifluoride (CAS 401-78-5) Based on Differentiated Evidence


Synthesis of Calcium Channel Inhibitors for Inflammatory and Neuropathic Pain

3-Bromobenzotrifluoride is a key intermediate in the synthesis of calcium channel inhibitors, a class of therapeutics for treating inflammatory and neuropathic pain . Its unique regioselectivity in metalation (as demonstrated in Section 3) allows for precise functionalization at the 4-position, which is crucial for constructing the desired pharmacophore [1]. This application is further validated by its presence in numerous patents related to these inhibitors .

Palladium-Catalyzed Amination for Drug Discovery

The compound is a reliable substrate for Pd-catalyzed amination reactions (Buchwald-Hartwig), enabling the efficient introduction of nitrogen-containing functionalities into trifluoromethylated aromatic systems . This is a cornerstone reaction in medicinal chemistry for generating diverse libraries of drug candidates. The evidence from Section 3 confirms its reactivity is comparable to the para-isomer but without the steric hindrance issues of the ortho-isomer, making it a preferred choice for high-throughput synthesis .

Industrial-Scale Production of Agrochemicals

The high-yielding (80%) direct bromination synthesis of 3-bromobenzotrifluoride makes it a cost-effective building block for large-scale production of pesticides and herbicides. The trifluoromethyl group enhances the metabolic stability and lipophilicity of agrochemical agents, improving their efficacy and environmental persistence [1]. The compound's established use in this sector is supported by its high patent prevalence [2].

Application
Selection Property
Validation Focus
Calcium channel inhibitor synthesis for pain pathway research
Regioselective metalation control
4-position functionalization reproducibility
Pd-catalyzed amination in medicinal chemistry
Meta-isomer reactivity without ortho steric hindrance
C-N bond formation efficiency under standard conditions
Agrochemical building block production
High-yield direct bromination pathway
Scalability and cost assessment for large-volume procurement

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